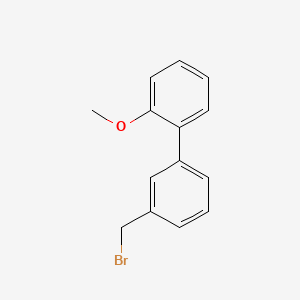
3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group at the 3’ position and a methoxy group at the 2 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl typically involves the bromination of 2-methoxy-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Products include benzylic alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl primarily involves its reactivity at the bromomethyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, which further modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl derivative used in pharmaceutical synthesis.
3-Bromo-2-(bromomethyl)propionic acid: Used as an organic building block in the preparation of beta-substituted acrylates.
3-(Bromomethyl)pyridine hydrobromide: Used in various chemical syntheses and as a reagent.
Uniqueness
3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and properties. The presence of both bromomethyl and methoxy groups allows for diverse chemical transformations and applications in different fields.
Propiedades
Número CAS |
83169-87-3 |
|---|---|
Fórmula molecular |
C14H13BrO |
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9H,10H2,1H3 |
Clave InChI |
NSQLIMKUCIBUCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC=CC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


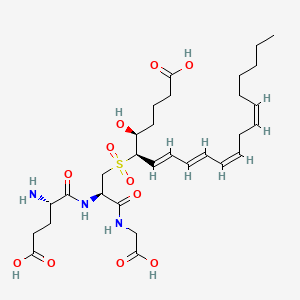

![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
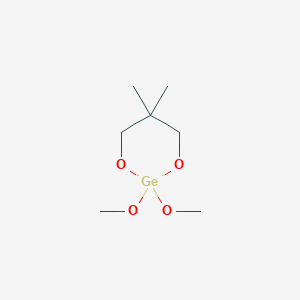


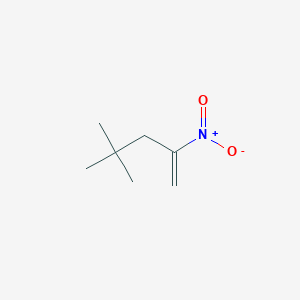
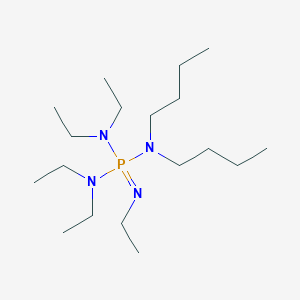
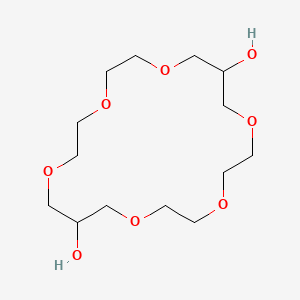
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
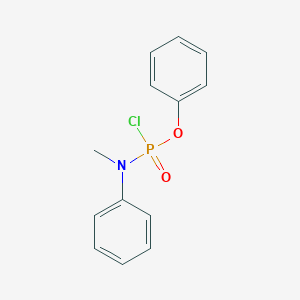
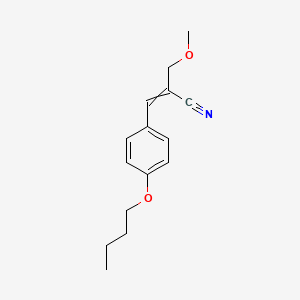
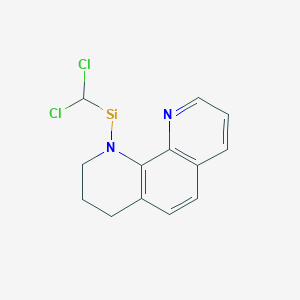
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
